6-Chloro-2-(4-methoxyphenyl)-3-methylimidazo[1,2-a]pyridine hydrobromide
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Overview
Description
6-Chloro-2-(4-methoxyphenyl)-3-methylimidazo[1,2-a]pyridine hydrobromide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse pharmacological and biological activities, making them significant in medicinal chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(4-methoxyphenyl)-3-methylimidazo[1,2-a]pyridine hydrobromide typically involves multi-component reactions. One efficient method includes the use of cyanoacetohydrazide, 4-nitroacetophenone, and 1,1-bis(methylthio)-2-nitroethylene in a mixture of water and ethanol. This reaction proceeds through a sequence of N,N-acetal formation, Knoevenagel condensation, Michael reaction, imine-enamine tautomerization, and N-cyclization .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale multi-component reactions that are optimized for yield and purity. The use of environmentally benign solvents and catalyst-free approaches are preferred to ensure operational simplicity and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(4-methoxyphenyl)-3-methylimidazo[1,2-a]pyridine hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation or photocatalysis strategies.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions, particularly in the presence of transition metal catalysts.
Common Reagents and Conditions
Oxidation: Metal-free oxidation or photocatalysis.
Reduction: Sodium borohydride.
Substitution: Transition metal catalysts such as palladium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
6-Chloro-2-(4-methoxyphenyl)-3-methylimidazo[1,2-a]pyridine hydrobromide has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Chloro-2-(4-methoxyphenyl)-3-methylimidazo[1,2-a]pyridine hydrobromide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These include compounds like zolpidem and alpidem, which are known for their anxiolytic and anti-ulcer properties.
Pyrido[1,2-a]pyrimidine derivatives: Compounds such as pemirolast and pirenperone, which have antidepressant and neurotropic activities.
Uniqueness
6-Chloro-2-(4-methoxyphenyl)-3-methylimidazo[1,2-a]pyridine hydrobromide is unique due to its specific substitution pattern and the presence of the chloro and methoxy groups, which can significantly influence its pharmacological properties and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C15H14BrClN2O |
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Molecular Weight |
353.64 g/mol |
IUPAC Name |
6-chloro-2-(4-methoxyphenyl)-3-methylimidazo[1,2-a]pyridine;hydrobromide |
InChI |
InChI=1S/C15H13ClN2O.BrH/c1-10-15(11-3-6-13(19-2)7-4-11)17-14-8-5-12(16)9-18(10)14;/h3-9H,1-2H3;1H |
InChI Key |
NJRBVNQJNCEQRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2N1C=C(C=C2)Cl)C3=CC=C(C=C3)OC.Br |
Origin of Product |
United States |
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